molecular formula C15H15N5OS B2512167 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034522-35-3

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No. B2512167
M. Wt: 313.38
InChI Key: JZXILFRIGACQHQ-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, pyridine, and thiazole rings. These structural motifs are commonly found in compounds with medicinal properties, and their arrangement within this molecule suggests potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, providing a scaffold for further functionalization . Additionally, diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have been synthesized and their structures elucidated using various spectroscopic techniques, including NMR and mass spectrometry . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, stereochemical investigations of diastereomeric thiazolidine derivatives have been conducted using NMR spectroscopy, which could be relevant for understanding the stereochemistry of the thiazole moiety in the target compound . Furthermore, the crystal structure of a novel pyrazole derivative has been determined, providing insights into the conformational preferences and intermolecular interactions that could also be present in the compound of interest .

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the functional groups present in its structure. The pyrazole and pyridine rings can participate in various chemical reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. The thiazole ring might also undergo electrophilic substitution or act as a ligand in coordination chemistry. The synthesis of pyrimidine derivatives, for example, demonstrates the reactivity of similar heterocyclic systems in the presence of reagents like aldehydes, diketo compounds, and urea or thiourea .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms would contribute to its polarity and potential for hydrogen bonding, which could affect its solubility and interaction with biological molecules. The thermal stability of related compounds, as well as their spectroscopic properties, have been characterized, providing a basis for predicting the behavior of the compound under study . The compound's optical properties, including potential non-linear optical behavior, could also be inferred from studies on similar molecules .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and theoretical studies of compounds with structural similarities to 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide. For instance, the experimental and theoretical studies on the functionalization reactions of related pyrazole derivatives provide insights into the mechanisms of reaction and the structural elucidation of synthesized compounds through spectroscopic methods (Yıldırım, Kandemirli, & Demir, 2005).

Biological Evaluation

  • Antibacterial Activity: Novel pyrazolopyridine derivatives have been synthesized and shown to possess moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).
  • Anticancer and Anti-5-lipoxygenase Agents: A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, with certain derivatives showing promising activity against cancer cell lines and in inhibiting 5-lipoxygenase (Rahmouni et al., 2016).
  • Antituberculosis Activity: Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of thiazole derivatives in treating tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-6-11-4-3-5-16-13(11)12-7-19-20(2)8-12/h3-5,7-9H,6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXILFRIGACQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

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